5alpha-Androstan-17alpha-ol

Description

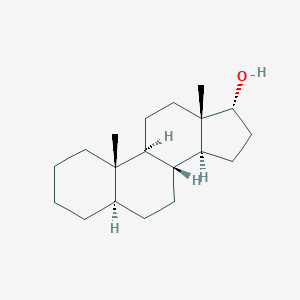

Structure

2D Structure

3D Structure

Properties

CAS No. |

19037-37-7 |

|---|---|

Molecular Formula |

C19H32O |

Molecular Weight |

276.5 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17-,18+,19+/m1/s1 |

InChI Key |

QUKZBUCPOSYYFO-QAZMUZRASA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |

Isomeric SMILES |

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C |

Origin of Product |

United States |

Contextualization Within the 5α Androstane Steroid Family

The 5α-androstane family is a class of androgens and their derivatives characterized by a specific three-dimensional structure. This structure arises from the reduction of the double bond between the fourth and fifth carbon atoms of the steroid nucleus, resulting in a planar "A" ring. This 5α-configuration is crucial as it often enhances the androgenic activity of these steroids compared to their 5β-counterparts.

5α-Androstan-17α-ol is a member of this family, defined by its androstane (B1237026) core and a hydroxyl (-OH) group at the 17th carbon atom in the alpha orientation. This stereochemistry at C17 is a key distinguishing feature. While the 17β-hydroxyl configuration is common in potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), the 17α-epimer represents a less common, yet significant, variation. d-nb.infowikipedia.org The metabolism of testosterone can lead to various 5α-reduced steroids, and the study of these pathways is crucial for understanding androgen action and its implications in various physiological and pathological conditions. nih.gov

| Compound | Systematic Name | Key Structural Features |

|---|---|---|

| 5α-Androstan-17α-ol | (5R,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | 5α-androstane backbone, 17α-hydroxyl group |

| Dihydrotestosterone (DHT) | 17β-Hydroxy-5α-androstan-3-one | 5α-androstane backbone, 17β-hydroxyl group, 3-keto group |

| Androsterone (B159326) | 3α-Hydroxy-5α-androstan-17-one | 5α-androstane backbone, 3α-hydroxyl group, 17-keto group |

| Epiandrosterone | 3β-Hydroxy-5α-androstan-17-one | 5α-androstane backbone, 3β-hydroxyl group, 17-keto group |

Academic Significance and Research Directions for 17α Hydroxylated Androstanes

Backdoor Pathway of Androgen Synthesis and its Relation to 17α-Hydroxylated C19 Steroids

The backdoor pathway represents a crucial metabolic route for androgen production, particularly during fetal development and in certain pathological conditions. wikipedia.orgnih.govresearchgate.net Unlike the classical pathway that relies on testosterone (B1683101) as the immediate precursor to DHT, the backdoor pathway utilizes alternative precursors and enzymatic steps. wikipedia.orgnih.govnih.gov This pathway is characterized by the 5α-reduction of C21 pregnane (B1235032) steroids early in the synthetic cascade. wikipedia.orgoncohemakey.com

Formation from C21 Pregnane Precursors

The journey through the backdoor pathway begins with C21 pregnane precursors, which undergo a series of enzymatic conversions to ultimately yield androgens. wikipedia.org

A key initiating substrate for the backdoor pathway is 17α-hydroxyprogesterone (17OHP). wikipedia.orgnih.gove-apem.orgwikipedia.org In conditions where 17OHP levels are elevated, such as in certain forms of congenital adrenal hyperplasia, this pathway can become a significant source of androgen production. wikipedia.orgnih.gov Placental progesterone (B1679170) can also serve as a precursor, being converted to 17OHP to fuel the pathway. nih.govresearchgate.net

The first committed step of the backdoor pathway is the 5α-reduction of 17OHP. This reaction is catalyzed by 5α-reductase enzymes, primarily SRD5A1 and to some extent SRD5A2, to form 5α-pregnan-17α-ol-3,20-dione (also known as 17OHDHP). wikipedia.orgnih.govoncohemakey.come-apem.orgwikipedia.org While SRD5A1 is considered the principal enzyme for this conversion, SRD5A2 can also contribute. wikipedia.orgnih.govnih.gov

Following its formation, 17OHDHP is further metabolized. The subsequent intermediate, 5α-pregnane-3α,17α-diol-20-one (referred to as 5α-Pdiol in some literature), is then acted upon by the enzyme CYP17A1. wikipedia.orgresearchgate.netnih.govoncohemakey.com The 17,20-lyase activity of CYP17A1 cleaves the C17-C20 bond, converting the C21 steroid into the C19 steroid androsterone (B159326). nih.govoncohemakey.com Notably, 17OH-allopregnanolone is a preferred substrate for this lyase activity. nih.govplos.org

The pathway continues with further reductions catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs). Enzymes from the aldo-keto reductase 1C (AKR1C) family, such as AKR1C2 and AKR1C4, are involved in these reductive steps. wikipedia.orgnih.govoncohemakey.come-apem.org Additionally, 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6), which also possesses 3α-reductase activity, plays a role in these conversions. nih.govmdpi.com These enzymes are crucial for producing the final active androgens.

Metabolic Transformations and Biological Significance of 5α Androstan 17α Ol and Analogues

Mechanistic Contributions to Androgen Signaling and Development

The intricate pathways of androgen synthesis and metabolism are crucial for male phenotypic development and the maintenance of androgen-dependent processes in peripheral tissues. While testosterone (B1683101) and its potent metabolite, dihydrotestosterone (B1667394) (DHT), are central to androgen signaling, recent research has illuminated the significant roles of other androgen metabolites, including 5α-androstane-3α,17α-diol and its analogues. These compounds contribute to androgenic effects through alternative synthesis pathways and intracrine mechanisms, particularly in specific developmental contexts and peripheral tissues.

While the classical pathway of DHT synthesis involves the 5α-reduction of testosterone, an alternative route, often termed the "backdoor pathway," has been identified where DHT is synthesized from precursors other than testosterone. In this pathway, 5α-androstane-3α,17β-diol (a stereoisomer of 5α-androstane-3α,17α-diol) can serve as a crucial intermediate. This alternate pathway can utilize progesterone (B1679170) or 17α-hydroxyprogesterone as initial substrates. nih.gov The backdoor pathway involves the conversion of 17α-hydroxyprogesterone to 17α-hydroxyallopregnanolone, which is then metabolized to androsterone (B159326). nih.gov Subsequently, androsterone is converted to 5α-androstane-3α,17β-diol, which can then be oxidized to DHT. nih.govoaepublish.com This pathway bypasses testosterone as an intermediate for DHT synthesis. nih.govwikipedia.orgbioscientifica.com The existence of this pathway highlights the metabolic versatility in androgen production and suggests that measuring testosterone levels alone may not fully capture the complete picture of androgen synthesis, especially in certain pathological conditions or developmental stages. nih.gov

In some contexts, such as castration-resistant prostate cancer (CRPC), the backdoor pathway is thought to contribute to sustained androgen receptor signaling. oaepublish.comresearchgate.net In these scenarios, the conversion of 5α-androstane-3α,17β-diol to DHT becomes a significant source of the potent androgen that drives cancer cell proliferation. oaepublish.comresearchgate.net

Studies in the tammar wallaby (Macropus eugenii) have provided compelling evidence for the critical role of 5α-androstane-3α,17β-diol in male sexual differentiation. nih.govoup.comnih.gov In this marsupial, the circulating levels of testosterone and DHT are not sexually dimorphic during the period of prostate and phallic development. nih.gov Instead, the testes of male pouch young secrete high levels of 5α-androstane-3α,17β-diol. nih.govoup.comoup.com This secretion is crucial for the virilization of the male urogenital tract. nih.gov Administration of 5α-androstane-3α,17β-diol to female pouch young induces the formation of prostatic buds, mimicking male development. nih.gov Further investigation revealed that target tissues, such as the urogenital sinus and urogenital tubercle, can convert this circulating 5α-androstane-3α,17β-diol into the more potent androgen, DHT. bioscientifica.comnih.gov This local conversion of a less potent precursor to a highly active androgen within the target tissue is a clear example of intracrine signaling.

The synthesis of 5α-androstane-3α,17β-diol in the tammar wallaby testes occurs through a pathway that can involve 5α-pregnane-3α,17α-diol-20-one as a key intermediate, bypassing testosterone. oup.comnih.gov This finding further underscores the importance of alternative androgen synthesis pathways in development. oup.comnih.gov The developmental window for the action of 5α-androstane-3α,17β-diol is critical; its presence between days 20 and 40 postpartum in the tammar wallaby appears to be essential for imprinting later penile development. oup.comresearchgate.net

In immature mouse testes, a similar capacity to produce 5α-reduced androgens exists, although the specific developmental roles may differ from those in the tammar wallaby. oup.com

Intracrine metabolism refers to the synthesis and action of active hormones within the same cell in peripheral tissues, often from circulating inactive precursors. nih.govcambridge.org This process is of paramount importance for androgen signaling, as it allows for tissue-specific regulation of androgenic effects that may not be reflected by systemic hormone levels. nih.gov Dehydroepiandrosterone (B1670201) (DHEA), an adrenal precursor, is a key substrate for intracrine androgen synthesis in many peripheral tissues. nih.govcambridge.org

Within these tissues, a complex network of enzymes, including hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs), metabolizes these precursors into active androgens like testosterone and DHT. oaepublish.comnih.gov The subsequent inactivation of these potent androgens is equally crucial for maintaining hormonal balance. DHT, for instance, can be converted to the less active metabolites 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol. oaepublish.combioscientifica.com Specifically, AKR1C2 primarily catalyzes the reduction of DHT to 5α-androstane-3α,17β-diol, an inactive androgen. oaepublish.com Conversely, enzymes like 17β-HSD type 6 can oxidize 5α-androstane-3α,17β-diol back to DHT, creating a dynamic equilibrium that regulates local androgen receptor activation. oaepublish.com

The measurement of circulating androgen metabolites, such as the glucuronidated forms of androsterone and 5α-androstane-3α,17β-diol, can provide a more accurate assessment of the total androgen pool and intracrine activity than serum testosterone levels alone, particularly in postmenopausal women where peripheral synthesis is the exclusive source of androgens. cambridge.org

Neurosteroid Activity and Receptor Modulation

Beyond their classical roles in androgen signaling, certain androgen metabolites exhibit significant activity within the central nervous system as neurosteroids. These compounds can modulate neuronal excitability and function through interactions with various receptors, including GABAA receptors and, surprisingly, estrogen receptors.

Neurosteroids are a class of steroids synthesized within the brain or derived from peripheral sources that can rapidly alter neuronal excitability. nih.govfrontiersin.org The 3α-hydroxy A-ring reduced metabolites of progesterone, deoxycorticosterone, and testosterone are known to be potent positive allosteric modulators of the GABAA receptor, the primary mediator of inhibitory neurotransmission in the brain. nih.govfrontiersin.org 5α-Androstane-3α,17β-diol (referred to as androstanediol or 3α-diol in some literature), a metabolite of testosterone, falls into this category. nih.govfrontiersin.orgnih.govresearchgate.net

Research has demonstrated that 5α-androstane-3α,17β-diol enhances GABA-activated currents in a concentration-dependent manner. nih.gov This potentiation of GABAergic transmission is achieved by binding to a site on the GABAA receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates. nih.govfrontiersin.org This positive modulation of GABAA receptor function contributes to the sedative, anxiolytic, and anticonvulsant properties observed with these neurosteroids. researchgate.net In contrast, the 3β-epimer of androstanediol does not exhibit the same potentiating effect on GABAA receptors, highlighting the stereospecificity of this interaction. nih.gov Interestingly, while endogenous neurosteroids like 5α-androstane-3α,17β-diol potentiate GABAergic responses in brain regions like the medial preoptic area, some synthetic anabolic-androgenic steroids have been shown to have the opposite effect, suggesting different mechanisms of action at the GABAA receptor. physiology.org

While DHT is a potent agonist of the androgen receptor (AR), its metabolites, 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, have very low binding affinity for the AR. frontiersin.orgaacrjournals.orgnih.gov This metabolic conversion effectively terminates the direct androgenic signal of DHT. However, these metabolites have been found to interact with other steroid receptors, most notably estrogen receptor beta (ERβ). frontiersin.orgaacrjournals.orgnih.gov

Specifically, 5α-androstane-3β,17β-diol (3β-Adiol) binds to and activates ERβ with significant affinity. frontiersin.orgaacrjournals.orgpnas.org This interaction is particularly relevant in tissues that express high levels of ERβ, such as the prostate. aacrjournals.orgpnas.org The conversion of DHT to 3β-Adiol can therefore switch the hormonal signal from an androgenic one, mediated by the AR, to an estrogenic one, mediated by ERβ. pnas.org This pathway is considered a form of pre-receptor regulation, where the local metabolism of a hormone determines which receptor it will activate. frontiersin.org

The activation of ERβ by 3β-Adiol has been shown to have antiproliferative and pro-apoptotic effects in prostate cancer cells, opposing the proliferative signals driven by AR activation. aacrjournals.orgpnas.org Furthermore, 3β-Adiol, through ERβ, can influence the expression of genes involved in cell adhesion, such as E-cadherin, potentially inhibiting cancer cell migration. aacrjournals.org In the central nervous system, the interaction of 3β-Adiol with ERβ in the paraventricular nucleus of the hypothalamus is implicated in the regulation of the stress response. nih.govnih.gov

In contrast, 5α-androstane-3α,17β-diol (3α-diol) has a much lower affinity for both ERα and ERβ. aacrjournals.orgnih.gov The conversion of DHT to 3α-diol is a reversible reaction, meaning 3α-diol can also serve as a precursor for the regeneration of DHT in certain cellular contexts. frontiersin.orgnih.gov

Enzymatic Inactivation Pathways of 5α-Reduced Androgens

The biological activity of potent androgens is tightly regulated by metabolic processes that convert them into less active or inactive forms. The inactivation of 5α-reduced androgens, such as dihydrotestosterone (DHT), is a critical step in maintaining hormonal balance within target tissues. This process generally follows a two-phase model. researchgate.net The primary route of androgen inactivation involves irreversible 5α- or 5β-reduction of the steroid's A-ring, followed by the reduction of the 3-keto group to a 3-hydroxyl group. researchgate.net These phase 1 reactions, which include oxidations and reductions, yield metabolites that can then undergo phase 2 metabolism, which is conjugation. researchgate.net Conjugation with glucuronic acid or sulfate (B86663) at the 3- or 17-hydroxyl positions creates water-soluble compounds that are readily excreted. aacrjournals.orgwikipedia.org This enzymatic cascade ensures that the potent effects of androgens are localized and terminated appropriately, preventing over-stimulation of the androgen receptor. researchgate.net

Conversion of Dihydrotestosterone (DHT) to 5α-Androstane-3α/β,17β-diol by Aldo-Keto Reductase 1C (AKR1C) Isoenzymes

A crucial pathway in the inactivation of the potent androgen dihydrotestosterone (DHT) is its conversion to the significantly weaker androgen metabolites 5α-androstane-3α,17β-diol (3α-diol) and 5α-androstane-3β,17β-diol (3β-diol). bioscientifica.comscienceopen.com This reductive process is predominantly catalyzed by members of the aldo-keto reductase 1C (AKR1C) superfamily of enzymes, which function as 3-ketosteroid reductases. bioscientifica.comnih.gov

Specifically, different AKR1C isoenzymes exhibit distinct stereospecificity in this reaction:

AKR1C2 primarily functions as a 3α-hydroxysteroid dehydrogenase (3α-HSD), deactivating DHT by converting it to 3α-diol. bioscientifica.comnih.govbioscientifica.com

AKR1C1 acts to reduce DHT to 3β-diol. scienceopen.comnih.govbioscientifica.com

While AKR1C3 is also present in androgen-sensitive tissues, its main role is the conversion of androstenedione (B190577) to testosterone. nih.gov The reduction of DHT to its diol metabolites is a key step in androgen prereceptor regulation, effectively decreasing the intracellular concentration of the most potent ligand for the androgen receptor. bioscientifica.com Studies using isoform-specific inhibitors have confirmed that AKR1C2 is the principal enzyme responsible for 3α-HSD activity in human preadipocytes. bioscientifica.com The back-conversion of these diols to the highly potent DHT can occur, catalyzed by enzymes such as 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6), which has oxidative 3α-HSD activity. scienceopen.com

| Enzyme | Primary Substrate | Primary Product | Primary Function in Androgen Metabolism |

|---|---|---|---|

| AKR1C1 | Dihydrotestosterone (DHT) | 5α-Androstane-3β,17β-diol (3β-diol) | Inactivation of DHT nih.govbioscientifica.com |

| AKR1C2 | Dihydrotestosterone (DHT) | 5α-Androstane-3α,17β-diol (3α-diol) | Inactivation of DHT bioscientifica.comnih.govbioscientifica.com |

| AKR1C3 | Androstenedione | Testosterone | Synthesis of active androgens nih.govbioscientifica.com |

Hepatic and Adipose Tissue Metabolism of Androstane (B1237026) Derivatives

The liver and adipose tissue are major sites for the metabolism and inactivation of androstane derivatives, playing a pivotal role in regulating the systemic and local androgenic environment. wikipedia.org

Adipose Tissue Metabolism Adipose tissue is a significant site of androgen metabolism, where enzymes of the AKR1C family are key players. nih.gov AKR1C1, AKR1C2, and AKR1C3 are all expressed in both subcutaneous and omental (visceral) adipose tissue. bioscientifica.comnih.gov The primary inactivation pathway in this tissue is the conversion of DHT to 3α/β-diol, a reaction that limits the anti-adipogenic effect of DHT. physiology.orgnih.gov Research has shown that DHT inactivation rates are significantly higher in mature adipocytes compared to preadipocytes. bioscientifica.comnih.gov

Metabolic activity differs between fat depots. In men, the expression of AKR1C1 and AKR1C3 is higher in subcutaneous fat compared to omental fat. bioscientifica.com Furthermore, glucocorticoids can stimulate DHT inactivation in preadipocytes, a process mediated by AKR1C2 and the glucocorticoid receptor. nih.govphysiology.org This interplay may locally modulate fat cell differentiation and lipid accumulation in a depot-specific manner. physiology.org In obese men, higher rates of DHT inactivation are observed in omental fat compared to lean individuals, suggesting a link between androgen inactivation and visceral fat accumulation. bioscientifica.com

Hepatic Metabolism The liver is the principal organ for steroid hormone metabolism, responsible for 65% to 90% of total androgen clearance. It efficiently extracts androgens from circulation, a process that is modulated by binding to sex hormone-binding globulin (SHBG). In the liver, DHT is inactivated by 3α- and 3β-hydroxysteroid dehydrogenases into 3α-androstanediol and 3β-androstanediol. wikipedia.org These metabolites are then typically conjugated with glucuronic acid or sulfate, rendering them water-soluble for urinary excretion. wikipedia.org

Synthetic Methodologies for 5α Androstan 17α Ol and Its Stereoisomers/derivatives

Stereoselective Synthesis of 5α-Androstane Scaffolds

Another approach involves the reduction of a 19-hydroxyandrost-4-ene-3,17-dione (B195087) derivative. Conversion to an enol ether followed by catalytic hydrogenation can also furnish the 5α-androstane-3,17-dione structure. google.com The choice of starting material and reaction conditions allows for the targeted synthesis of the foundational 5α-androstane scaffold, upon which further chemical transformations can be performed.

Chemical Transformations at C-17 and C-3 Positions

With the 5α-androstane core in hand, subsequent modifications at the C-17 and C-3 positions are necessary to arrive at the target compound and its derivatives. These transformations must also be conducted with a high degree of stereocontrol.

The introduction of the 17α-hydroxyl group is a pivotal step in the synthesis of 5α-Androstan-17α-ol. This is typically achieved through the reduction of a 17-keto group. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent.

To favor the formation of the 17α-ol, the acetylide anion is often employed. For example, the alkylation of a 17-keto steroid with a lithium acetylide reagent proceeds via attack from the less sterically hindered alpha face of the steroid, leading to the formation of a 17α-alkynyl-17β-hydroxy derivative. mdpi.com Subsequent hydrogenation of the triple bond can then yield the desired 17α-substituted alkane.

Conversely, reduction of a 17-ketone with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) preferentially forms the thermodynamically more stable equatorial 17β-hydroxyl group. nih.gov To achieve the 17α-hydroxy configuration, more sterically hindered hydride reagents or alternative synthetic routes are necessary. One such route involves the nucleophilic substitution of a 17β-tosyloxy group with an azide (B81097) anion, which proceeds with inversion of configuration at C-17, followed by reduction of the resulting 17α-azide. researchgate.net

The synthesis of 17α-amino-5α-androstane derivatives introduces a nitrogen-containing functional group at the C-17 position with a specific stereochemistry. researchgate.net An efficient and highly stereoselective method for this transformation is the use of ω-transaminases. rsc.org

In a biocatalytic approach, an ω-transaminase from Arthrobacter sp. can be used for the asymmetric amination of a 17-keto steroid. rsc.org This enzymatic reaction can transform a 17-keto-5α-androstane derivative into the corresponding 17α-amino steroid with excellent conversion rates and stereoselectivity. rsc.org For example, the amination of 5α-androstan-17-one can yield 17α-amino-5α-androstane. Optimization of reaction conditions, such as using a large molar excess of the amine donor like 2-propylamine, can significantly improve the conversion rates. rsc.org

Another synthetic strategy involves the conversion of a 17β-hydroxy group to a leaving group, such as a tosylate, followed by nucleophilic substitution with an azide anion (NaN₃). This S_N2 reaction proceeds with inversion of configuration, yielding a 17α-azido derivative. Subsequent reduction of the azide group, for instance with lithium aluminum hydride (LiAlH₄), affords the desired 17α-amino-5α-androstane. researchgate.net

| Substrate | Product | Conversion (%) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 17-Keto-5-androstene-3β-ol | 17α-Amino-5-androstene-3β-ol | 88 | 83 | rsc.org |

| 17-Keto-1,3,5(10)-estratrien-3-ol | 17α-Amino-1,3,5(10)-estratrien-3-ol | 96 | 85 | rsc.org |

| 17-Keto-5α-androstan-3β-ol | 17α-Amino-5α-androstan-3β-ol | 90 | 89 | rsc.org |

The synthesis of 2-oxa-5α-androstane derivatives involves the introduction of an oxygen atom into the A-ring of the steroid scaffold. acs.orgmdpi.compreprints.org A common method for this transformation is the Baeyer-Villiger oxidation. mdpi.com

Starting from a precursor such as 17β-hydroxy-5α-androstan-3-one (dihydrotestosterone), the A-ring can be modified. mdpi.comresearchgate.net One synthetic route involves the introduction of a double bond at the C-1 position, followed by oxidation with reagents like potassium permanganate (B83412) (KMnO₄) and sodium periodate (B1199274) (NaIO₄) to cleave the bond between C-1 and C-2, forming a seco-acid. researchgate.net Subsequent reduction of this intermediate with a reducing agent like sodium borohydride (NaBH₄) leads to the formation of the 2-oxa-lactone ring, resulting in a 17β-hydroxy-2-oxa-5α-androstan-3-one. mdpi.comresearchgate.net

Another approach reported by Pappo and Jung in 1956 involved the use of lead tetraacetate in acetic acid on 5α-androst-1-ene-3,17-dione, which after reduction, yielded the 2-oxa steroid. mdpi.compreprints.org More recent syntheses have focused on using more readily available starting materials and cheaper reagents. mdpi.comresearchgate.net

| Starting Material | Key Transformation | Reagents | Product | Reference |

|---|---|---|---|---|

| 17β-hydroxy-5α-androstan-3-one (DHT) | Dehydrogenation | DDQ in dioxane | 17β-hydroxy-5α-androst-1-en-3-one | preprints.orgresearchgate.net |

| 17β-acetoxy-5α-androst-1-en-3-one | Oxidative cleavage | KMnO₄/NaIO₄ | 17β-acetoxy-1,2-seco-A-nor-5α-androstane-1,2-dioic acid | researchgate.net |

| 1,2-seco-A-nor-5α-androstane-1,2-dioic acid derivative | Reduction/Lactonization | NaBH₄ | 17β-hydroxy-2-oxa-5α-androstan-3-one | researchgate.net |

Development of Efficient and High-Yield Synthetic Routes for Androstane (B1237026) Analogs

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient production of androstane derivatives. doi.orgnih.gov Microwave irradiation can significantly shorten reaction times and improve yields for various transformations, including the formation of heterocyclic rings fused to the steroid scaffold. doi.orgnih.gov These advancements in synthetic methodology are crucial for the exploration of new androstane analogs with diverse biological activities.

Mechanistic Studies in Animal Models

Investigations into 5α-Androstane Metabolism in Immature Mouse Testes

Studies on immature mouse testes have revealed that 5α-androstane-3α,17β-diol (a stereoisomer of 5α-Androstan-17α-ol) is a predominant androgen. nih.govresearchgate.net Its synthesis occurs through two primary pathways. The major pathway involves the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), which is then metabolized to androstanediol. nih.govresearchgate.net A secondary, or "backdoor," pathway utilizes progesterone (B1679170) as a precursor, which is converted through a series of intermediates including 5α-dihydroprogesterone, 5α-pregnane-3α-ol-20-one, 5α-pregnane-3α,17α-diol-20-one, and androsterone (B159326), ultimately leading to androstanediol. nih.govresearchgate.net

Research has demonstrated that the formation of androstanediol in 24-26-day-old immature mouse testes is dependent on the steroid 5α-reductase 1 (SRD5A1) isoenzyme, as its production is absent in mice lacking this enzyme. nih.govresearchgate.net Conversely, the absence of steroid 5α-reductase 2 (SRD5A2) does not affect its formation, indicating that SRD5A2 is not expressed in the testes at this developmental stage. nih.govresearchgate.net Furthermore, studies on embryonic testes (days 16 and 17) showed that only androstenedione (B190577) and testosterone were produced from progesterone, suggesting that testicular androstanediol formation does not play a role in the initial stages of male phenotypic differentiation in mice. nih.gov

Interestingly, exposure to the endocrine disruptor Bisphenol A (BPA) has been shown to increase human chorionic gonadotropin (hCG)-induced androgen production in immature mouse Leydig cells by reducing the metabolism of testosterone to 5α-androstane-3α,17β-diol. plos.org

Role of the Backdoor Pathway in Tammar Wallaby Pouch Young Testes

The "backdoor pathway" of androgen synthesis is notably active in the testes of tammar wallaby pouch young, leading to the production of dihydrotestosterone (DHT) without testosterone as an intermediate. wikipedia.orgresearchgate.netoup.com In this pathway, 17α-hydroxyprogesterone (17OHP) is a key starting material. wikipedia.org It is converted to 5α-pregnane-3α,17α-diol-20-one (5α-pdiol), a crucial intermediate. oup.comnih.gov This intermediate is then metabolized to androsterone, which is subsequently converted to 5α-androstane-3α,17β-diol. oup.comnih.gov This diol is then released into the circulation and converted to DHT in target tissues, where it mediates processes like prostate development. wikipedia.org

The discovery of this pathway in the tammar wallaby was significant as it demonstrated an alternative route for the biosynthesis of potent androgens. wikipedia.orgoup.com This pathway is particularly important during the sexual differentiation period in the pouch young. oup.com

In Vitro Metabolic Investigations Using Liver Homogenate and S9 Liver Fractions

In vitro studies using liver preparations have been instrumental in understanding the metabolism of androstane (B1237026) derivatives. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, provide a comprehensive system for studying both Phase I and Phase II metabolism. nih.govsemanticscholar.orgthermofisher.com

Research using bovine liver S9 fractions has demonstrated the metabolic activation of prohormones like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, leading to an increase in androgenic activity due to the formation of active androgens like testosterone. wur.nl Human liver S9 fractions have been used to study the metabolism of DHEA and epiandrosterone, showing that they are primarily converted to their 17β-hydroxylated and 7- or 16α-hydroxylated metabolites under NADPH conditions. nih.gov

Furthermore, in vitro studies with equine and human liver S9 fractions have been employed to investigate the metabolism of synthetic steroids. For instance, the metabolism of 3α-chloro-17α-methyl-5α-androstan-17β-ol was studied, identifying key metabolites that could be used for anti-doping purposes. researchgate.net Another study successfully used liver S9 fractions with ATP and sodium sulfate (B86663) as an alternative to the expensive cofactor PAPS for investigating phase II sulfation of steroids. nih.govanu.edu.au

Steroid Metabolism and Inactivation in Adipose Tissue

Adipose tissue is a significant site for the metabolism and inactivation of androgens. europeanreview.orgkarger.com Enzymes such as aldo-keto reductases (AKR1C), specifically AKR1C2 and AKR1C3, play a crucial role in regulating local androgen availability. researchgate.netoup.com AKR1C2 is primarily involved in the inactivation of dihydrotestosterone (DHT) to 5α-androstane-3α,17β-diol. researchgate.netbioscientifica.com

Studies have shown that the expression and activity of these enzymes are higher in subcutaneous adipose tissue compared to omental adipose tissue. physiology.org The inactivation of androgens in adipose tissue can be influenced by other hormones, as dexamethasone (B1670325) has been shown to increase the formation of 5α-androstane-3α,17β-diol in preadipocytes through a glucocorticoid receptor-dependent mechanism. researchgate.netphysiology.org This suggests a cross-talk between glucocorticoid and androgen metabolism in fat cells. physiology.org Increased androgen inactivation in omental adipose tissue has been positively associated with visceral obesity in women. oup.com

Receptor Bioassays for Androgen Receptor Activity of Androstane Derivatives

Receptor bioassays are essential tools for determining the androgenic or antiandrogenic activity of various compounds. Yeast-based and mammalian cell-based bioassays are commonly used to screen for androgen receptor (AR) activation. researchgate.net

Several androstane derivatives have been tested for their ability to bind to and activate the AR. For example, a study on 4,5-secoandrostanes and ring B cyclopropanoandrostanes found that some derivatives exhibited antiandrogenic activity by inhibiting the binding of dihydrotestosterone to the rat prostate AR. nih.gov In another study, the dihydrotestosterone metabolite 5α-androstane-3β,17β-diol was found to inhibit prostate cancer cell migration not through the AR, but by activating the estrogen receptor β (ERβ). aacrjournals.org

Yeast bioassays have demonstrated the androgenic potency of various natural and synthetic steroids, with 5α-dihydrotestosterone consistently showing high activity. d-nb.info These bioassays are also valuable for identifying the androgenic potential of newly synthesized heterocyclic androstane derivatives, some of which have shown promising activity against hormone-dependent cancer cells. nih.govdoi.org

Advanced Research Perspectives

Quantitative Structure-Activity Relationships (QSAR) for the 5α-Dihydrotestosterone Steroid Family and Related Androstanes

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. For the 5α-dihydrotestosterone (DHT) steroid family, including androstanes like 5alpha-Androstan-17alpha-ol, QSAR models have been instrumental in predicting anabolic and androgenic activities. usfq.edu.ecgrafiati.com These models utilize molecular descriptors—physicochemical and quantum chemical properties—to understand and forecast the biological potency of steroids. usfq.edu.ecresearchgate.net

Research has shown that the anabolic and androgenic activities of these steroids are significantly influenced by a combination of factors:

Electronic Properties: The electronic characteristics of the steroid nucleus play a crucial role. Key descriptors include the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, and the net atomic charges at specific positions on the steroid frame. usfq.edu.ecresearchgate.net

Specific Atomic Contributions: Studies have identified that the net charges on atoms at key positions—such as C4 (ring A), C8 (B/C ring bridgehead), C11 (ring C), C13 (C/D ring fusion), and C16 (ring D)—contribute significantly to the binding affinity of the steroid to its receptor. usfq.edu.ec

These QSAR models are not merely predictive; they provide a structural interpretation of the biological processes involved. usfq.edu.ec By analyzing the impact of different molecular descriptors, researchers can identify which structural features are most critical for activity. For instance, a 3D-QSAR model developed for 5α-reductase inhibitors highlighted the importance of steric features in governing their biological activity. bohrium.com Such approaches are valuable for the discovery and optimization of new anabolic compounds, allowing for the in-silico screening and design of novel steroids with potentially enhanced activity. usfq.edu.ecresearchgate.net

Table 1: Key Molecular Descriptors in QSAR Models for Androstanes

| Descriptor Category | Specific Descriptor | Influence on Biological Activity | Reference |

|---|---|---|---|

| Electronic | HOMO-LUMO Energy Gap | Correlates with receptor interaction and steroid reactivity. | researchgate.net |

| Dipole Moment | Influences the overall electronic interaction with the receptor binding site. | usfq.edu.ecresearchgate.net | |

| Net Atomic Charges (C4, C8, C11, C13, C16) | Directly contributes to the binding affinity with the androgen receptor. | usfq.edu.ec | |

| Topological/Steric | Molecular Shape | Governs the fit of the steroid within the receptor's ligand-binding pocket. | usfq.edu.ec |

| Physicochemical | Hydrophobicity/Lipophilicity | Affects transport, distribution, and interaction with the hydrophobic binding pocket of the receptor. | usfq.edu.ecusfq.edu.ec |

Stereochemical Influences on Enzymatic Conversions and Receptor Interactions

The three-dimensional arrangement of atoms (stereochemistry) in a steroid molecule is a critical determinant of its biological function. This is particularly true for androstanes, where subtle changes in the orientation of functional groups can drastically alter their interaction with enzymes and receptors.

Enzymatic conversions are also highly sensitive to stereochemistry. Lipases, for example, exhibit regioselectivity, meaning they preferentially act on specific parts of the steroid molecule. Lipases from Candida rugosa tend to act on ring A, while those from Candida antarctica prefer substituents on ring D. conicet.gov.ar The stereochemistry of a substituent can influence this selectivity. conicet.gov.ar Furthermore, the enzymes responsible for androgen metabolism, such as aldo-keto reductases (AKRs), show stereospecific preferences. Different human AKR isoforms reduce 5α-DHT to either 3α-androstanediol or 3β-androstanediol in different ratios, demonstrating that the enzyme's structure dictates the stereochemical outcome of the reaction. nih.gov

Research into nitrogen-containing 5α-androstane derivatives has further underscored the importance of stereochemistry. Studies have found that the presence of a 3α-amino group and a 17α-hydroxy group is essential for specific antimicrobial and radioprotective activities, highlighting a precise structure-activity relationship dictated by the spatial arrangement of these functional groups. mdpi.com

Table 2: Influence of Stereochemistry on Androstane (B1237026) Activity

| Position & Isomer | Effect on Function | Example | Reference |

|---|---|---|---|

| C17-OH | The 17β-hydroxyl group is essential for high-affinity binding to the androgen receptor. | 5α-Dihydrotestosterone (17β-ol) is a potent androgen. | nih.gov |

| C3-OH | The 3α-OH group enhances androgenic activity. | 3α-Androstanediol is a metabolite of DHT. | nih.gov |

| Different enzymes stereospecifically produce 3α- or 3β-diols. | AKR1C2 favors the formation of 3α-diol from 5α-DHT. | nih.gov | |

| C3-NH₂ / C17-OH | The combination of 3α-amino and 17α-hydroxy groups is critical for the antimicrobial activity of certain derivatives. | 3α-Amino-5α-androstan-17α-ol shows significant antimicrobial and radioprotective properties. | mdpi.com |

Comparative Analysis of Androgen Biosynthesis Pathways Across Species

Androgen biosynthesis is not a universally conserved process. While testosterone (B1683101) is a key androgen in most vertebrates, its production and conversion into more potent forms like 5α-dihydrotestosterone (DHT) can occur via different routes, revealing fascinating species-specific adaptations. researchgate.net

Two primary routes for DHT synthesis have been identified: the "classic" pathway and an "alternate" or "backdoor" pathway. wikipedia.orgbioscientifica.com

The Classic Pathway: This is the most well-known route, where testosterone is synthesized from precursors like androstenedione (B190577) and then converted directly to DHT by the enzyme 5α-reductase in target tissues. bioscientifica.com

The Alternate (Backdoor) Pathway: This pathway bypasses testosterone. It begins with the 5α-reduction of 17α-hydroxyprogesterone. wikipedia.org Subsequent enzymatic steps lead to the formation of androsterone (B159326) and then 5α-androstane-3α,17β-diol (adiol), which is finally oxidized to DHT. wikipedia.orgbioscientifica.com

While the classic pathway is predominant in many contexts, the alternate pathway is crucial for normal male development in species as diverse as the tammar wallaby, rodents, and humans. bioscientifica.com In the tammar wallaby, the alternate pathway is the primary driver of virilization of the urogenital system. bioscientifica.com In humans, this pathway is active in the fetal adrenal glands, gonads, and genital skin of both sexes and becomes particularly significant in certain pathological conditions like congenital adrenal hyperplasia. pnas.org

Further comparative studies reveal even more diversity. In chickens, for instance, the sites of sex hormone synthesis and their concentration trends during follicle development differ from mammals. frontiersin.org While androgen levels decrease as follicles mature in humans, they tend to increase in chickens, suggesting a different role for androgen/androgen receptor signaling in ovarian function. frontiersin.org Additionally, some species produce other significant androgens; for example, 11-ketotestosterone (B164220) is a major androgen in many fish species and is also produced in humans. researchgate.net These cross-species differences highlight the evolutionary plasticity of steroidogenic pathways.

Table 3: Comparison of Androgen Biosynthesis Features Across Species

| Feature | Human | Tammar Wallaby | Chicken | Fish (Teleosts) |

|---|---|---|---|---|

| Primary DHT Pathway | Both classic and alternate pathways are active, especially during fetal development. | Alternate ("backdoor") pathway is crucial for male phenotype development. | Classic pathway is present; androgen role differs from mammals. | N/A (DHT is not the primary androgen) |

| Key Androgens | Testosterone, DHT, 11-oxygenated androgens. | Androstanediol (adiol) is a key circulating precursor in the alternate pathway. | Testosterone, Androstenedione. | 11-Ketotestosterone, Testosterone. |

| Site of Synthesis | Testis, Ovary, Adrenal Gland. | Testis, other peripheral tissues. | Ovary, Testis. | Testis, Interrenal tissue (adrenal homolog). |

| Regulatory Notes | Alternate pathway is implicated in congenital adrenal hyperplasia and polycystic ovary syndrome (PCOS). | First species where the functional importance of the alternate pathway was clearly demonstrated. | Androgen levels increase during follicular development, opposite to the trend in humans. | 11-ketotestosterone is often a more potent androgen than testosterone. |

| Reference | bioscientifica.compnas.org | bioscientifica.com | frontiersin.org | researchgate.net |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stereochemical configuration of 5α-Androstan-17α-ol?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to assess purity, ensuring detection limits <1% for impurities. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for confirming stereochemistry at C17α and other chiral centers. Cross-reference spectral data with published standards, such as those from Sigma-Aldrich or NIST Chemistry WebBook .

- Experimental Design : Prepare samples in deuterated solvents (e.g., CDCl₃) for NMR, and use methanol as a solvent for HPLC-MS to align with stability data .

Q. How should 5α-Androstan-17α-ol be stored to maintain stability during long-term studies?

- Methodology : Store crystalline solids at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. For solutions, use methanol as a stabilizing matrix, and avoid freeze-thaw cycles to minimize degradation .

- Validation : Monitor stability via periodic LC-MS analysis over ≥5 years, as per Cayman Chemical’s recommendations for structurally related androstane derivatives .

Q. What safety protocols are essential when handling 5α-Androstan-17α-ol in laboratory settings?

- Guidelines : Follow GHS-compliant practices:

- Use fume hoods and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .

- Avoid dust generation during weighing; use electrostatic discharge-safe tools .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported bioactivity and observed experimental outcomes for 5α-Androstan-17α-ol?

- Methodology :

Purity Verification : Re-analyze the compound using orthogonal methods (e.g., HPLC-MS vs. NMR) to rule out batch-specific impurities .

Assay Optimization : Validate cell-based assays with positive controls (e.g., testosterone for androgen receptor activity) and confirm receptor specificity via siRNA knockdown .

Metabolic Profiling : Investigate in vitro hepatic metabolism using microsomal assays to identify potential bioactive metabolites interfering with results .

Q. What isotopic labeling strategies are feasible for tracing 5α-Androstan-17α-ol in metabolic studies?

- Approach : Synthesize deuterated analogs (e.g., 16,16,17-D3) via catalytic hydrogenation or enzymatic methods. Use stable isotope dilution mass spectrometry (SID-MS) for quantification in biological matrices .

- Validation : Compare fragmentation patterns of labeled vs. unlabeled compounds in MS/MS to confirm isotopic integrity .

Q. How do structural modifications at C17α affect the compound’s interaction with steroidogenic enzymes?

- Experimental Design :

- Enzyme Assays : Incubate 5α-Androstan-17α-ol and its C17-epimer with recombinant 17β-hydroxysteroid dehydrogenase (17β-HSD) under varying pH and cofactor conditions.

- Kinetic Analysis : Measure substrate specificity (Km, Vmax) using radiometric or fluorogenic assays.

- Computational Modeling : Perform molecular docking studies to compare binding affinities with enzyme active sites .

Q. What in silico tools are suitable for predicting the environmental fate of 5α-Androstan-17α-ol?

- Methodology : Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Cross-validate predictions with experimental data from soil/water microcosm studies .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo pharmacokinetic data for 5α-Androstan-17α-ol be addressed?

- Resolution Framework :

Protein Binding Assessment : Measure plasma protein binding (e.g., via ultrafiltration) to clarify free compound availability in vivo.

Tissue Distribution Studies : Use whole-body autoradiography in animal models to identify sequestration in lipid-rich tissues.

Metabolite Interference : Screen for phase I/II metabolites (e.g., glucuronides) that may alter bioavailability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.